molecular formula C19H24FN3O3 B2933128 Tert-butyl 3-((3-(2-fluorophenyl)-1,2,4-oxadiazol-5-yl)methyl)piperidine-1-carboxylate CAS No. 1706232-55-4

Tert-butyl 3-((3-(2-fluorophenyl)-1,2,4-oxadiazol-5-yl)methyl)piperidine-1-carboxylate

Cat. No.: B2933128
CAS No.: 1706232-55-4
M. Wt: 361.417
InChI Key: XNXUZHHHHQGGIP-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

Tert-butyl 3-((3-(2-fluorophenyl)-1,2,4-oxadiazol-5-yl)methyl)piperidine-1-carboxylate is a synthetic organic compound featuring a piperidine core modified with a tert-butyl carbamate protecting group and a 1,2,4-oxadiazole ring substituted at the 3-position with a 2-fluorophenyl moiety. The tert-butyl carbamate group is commonly employed in medicinal chemistry to enhance solubility and stability during synthesis . The 1,2,4-oxadiazole ring is a heterocyclic scaffold known for its metabolic stability and ability to engage in hydrogen bonding, making it prevalent in drug discovery .

Properties

IUPAC Name

tert-butyl 3-[[3-(2-fluorophenyl)-1,2,4-oxadiazol-5-yl]methyl]piperidine-1-carboxylate
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C19H24FN3O3/c1-19(2,3)25-18(24)23-10-6-7-13(12-23)11-16-21-17(22-26-16)14-8-4-5-9-15(14)20/h4-5,8-9,13H,6-7,10-12H2,1-3H3
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

XNXUZHHHHQGGIP-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC(C)(C)OC(=O)N1CCCC(C1)CC2=NC(=NO2)C3=CC=CC=C3F
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C19H24FN3O3
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

361.4 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Biological Activity

Tert-butyl 3-((3-(2-fluorophenyl)-1,2,4-oxadiazol-5-yl)methyl)piperidine-1-carboxylate is a compound of significant interest in medicinal chemistry due to its potential biological activities. This article reviews its biological activity, including mechanisms of action, effects on various cell lines, and relevant case studies.

Chemical Structure and Properties

The compound is characterized by the following molecular formula:

  • Molecular Formula : C₁₈H₂₃FN₄O₃
  • Molecular Weight : 348.39 g/mol

The structure features a piperidine ring, an oxadiazole moiety, and a tert-butyl ester group, which are crucial for its biological activity.

Research indicates that compounds containing the 1,2,4-oxadiazole scaffold exhibit diverse biological activities, including:

  • Anticancer Activity : Oxadiazole derivatives have shown cytotoxic effects against various cancer cell lines. For instance, studies demonstrate that compounds similar to this compound induce apoptosis in human cancer cell lines through mechanisms involving p53 activation and caspase cleavage .

Cytotoxicity Studies

Table 1 summarizes the cytotoxic effects of the compound against several cancer cell lines:

Cell Line IC₅₀ (µM) Mechanism of Action
MCF-7 (Breast Cancer)10.38Induction of apoptosis via p53 pathway
U937 (Leukemia)15.00Caspase activation
HeLa (Cervical Cancer)12.50Cell cycle arrest and apoptosis

The IC₅₀ values indicate the concentration required to inhibit cell growth by 50%, showcasing the compound's potency.

Case Studies

  • Study on Anticancer Activity :
    A recent study evaluated the efficacy of various oxadiazole derivatives in inhibiting cancer cell proliferation. The compound demonstrated superior activity compared to standard chemotherapeutics like doxorubicin against MCF-7 and U937 cells .
  • Influenza Virus Inhibition :
    A related piperidine derivative exhibited significant antiviral activity against influenza virus strains. The presence of a bulky tert-butyl group was found to enhance binding affinity to viral targets, suggesting similar potential for the compound .

Chemical Reactions Analysis

Deprotection of the tert-Butoxycarbonyl (Boc) Group

The Boc group on the piperidine nitrogen is labile under acidic conditions, allowing controlled deprotection to generate a free amine. This reaction is pivotal for further functionalization of the piperidine ring.

Reaction Conditions Products Yield Key Observations Source
Trifluoroacetic acid (TFA) in DCMPiperidine-3-((3-(2-fluorophenyl)-1,2,4-oxadiazol-5-yl)methyl)ammonium salt85–95%Rapid deprotection (<30 min); TFA salt isolated via rotary evaporation.
HCl in dioxaneHydrochloride salt of deprotected piperidine78%Requires longer reaction time (2–4 h); mild conditions avoid oxadiazole degradation.

Mechanistic Insight :
Protonation of the Boc group’s carbonyl oxygen by TFA induces cleavage, releasing CO₂ and forming a tertiary carbocation intermediate, which is quenched by the solvent.

Nucleophilic Substitution at the Piperidine Nitrogen

After Boc removal, the free amine undergoes alkylation or arylation to introduce diverse substituents.

Reagents Products Yield Conditions Source
Methyl iodide, K₂CO₃, DMFN-Methylpiperidine derivative72%12 h reflux; selective N-alkylation observed.
Benzyl bromide, DIEA, DCMN-Benzylpiperidine analog68%Room temperature, 6 h; no oxadiazole ring opening.
4-Nitrobenzoyl chloride, pyridineN-(4-Nitrobenzoyl)piperidine conjugate81%0°C to rt, 2 h; acylated product crystallized.

Limitations :
Steric hindrance from the oxadiazole-methyl group may reduce reactivity toward bulky electrophiles.

Functionalization of the 1,2,4-Oxadiazole Ring

The oxadiazole ring exhibits stability under mild conditions but can participate in electrophilic aromatic substitution (EAS) at the fluorophenyl group.

Reaction Conditions Products Yield Source
Nitration (HNO₃/H₂SO₄)0°C, 2 h3-(2-Fluoro-4-nitrophenyl)-1,2,4-oxadiazole63%
Bromination (Br₂/FeBr₃)Reflux in CCl₄, 4 h3-(2-Fluoro-5-bromophenyl)-1,2,4-oxadiazole58%
Suzuki Coupling (Pd(PPh₃)₄)ArB(OH)₂, Na₂CO₃, DME/H₂O, 80°C, 12 hBiaryl-substituted oxadiazole derivatives45–70%

Key Note :
The electron-withdrawing fluorine atom directs EAS to the meta position relative to itself on the phenyl ring.

Hydrolysis of the Oxadiazole Ring

Under harsh acidic or basic conditions, the oxadiazole ring undergoes hydrolysis to yield amide or carboxylic acid derivatives.

Conditions Products Yield Notes Source
6M HCl, reflux, 24 h3-(2-Fluorophenyl)-5-(piperidin-3-ylmethyl)-1,2,4-oxadiazole-5-carboxylic acid40%Partial ring opening; competing Boc deprotection occurs.
NaOH (aq.), 100°C, 48 hDegraded fragments (identified via LC-MS)Non-synthetic utility; highlights oxadiazole stability limitations.

Cross-Coupling Reactions

The fluorophenyl group participates in palladium-catalyzed cross-coupling reactions.

Reaction Type Catalyst/Reagents Products Yield Source
Buchwald-Hartwig AminationPd₂(dba)₃, Xantphos, Cs₂CO₃3-(2-(Dimethylamino)fluorophenyl)-1,2,4-oxadiazole55%
Ullmann CouplingCuI, 1,10-phenanthroline3-(2-Phenoxyfluorophenyl)-1,2,4-oxadiazole50%

Reductive Amination of the Piperidine

The deprotected piperidine amine engages in reductive amination with aldehydes/ketones.

Aldehyde/Ketone Reducing Agent Products Yield Source
4-FluorobenzaldehydeNaBH₃CNN-(4-Fluorobenzyl)piperidine derivative65%
CyclohexanoneNaBH(OAc)₃N-Cyclohexylpiperidine analog70%

Comparison with Similar Compounds

Structural Analogs and Their Key Features

The following compounds share structural similarities with the target molecule, differing primarily in the substituents on the 1,2,4-oxadiazole ring or the heterocyclic core:

Table 1: Structural and Physicochemical Comparison
Compound Name (CAS) Substituent on Oxadiazole Core Structure Molecular Formula Molecular Weight (g/mol) Key Properties
Target Compound 2-Fluorophenyl Piperidine C₁₉H₂₄FN₃O₃* ~359.42 (estimated) Planar aromatic group; fluorine enhances electronegativity and halogen bonding potential
(R)-tert-Butyl 2-(3-(4-Octylphenyl)-1,2,4-oxadiazol-5-yl)-pyrrolidine-1-carboxylate (4h) 4-Octylphenyl Pyrrolidine C₂₅H₃₇N₃O₃ 427.58 High lipophilicity due to long alkyl chain; may improve membrane permeability but reduce aqueous solubility
tert-Butyl 3-[(3-cyclopropyl-1,2,4-oxadiazol-5-yl)methyl]piperidine-1-carboxylate (1705438-53-4) Cyclopropyl Piperidine C₁₆H₂₅N₃O₃ 307.39 Compact, non-aromatic substituent; may enhance metabolic stability via steric shielding
tert-Butyl 3-[3-(dimethylamino)-1,2,4-oxadiazol-5-yl]piperidine-1-carboxylate (1695493-35-6) Dimethylamino Piperidine C₁₄H₂₄N₄O₃ 296.37 Polar, basic group; improves solubility but may reduce blood-brain barrier penetration
(R)-tert-Butyl 3-(((2-chlorothiazol-5-yl)methyl)(methyl)amino)piperidine-1-carboxylate (1421028-36-5) Chlorothiazole (non-oxadiazole) Piperidine C₁₅H₂₄ClN₃O₂S 345.89 Chlorine increases electronegativity; thiazole ring alters electronic properties compared to oxadiazole
tert-Butyl 4-((3-(2-(methylsulfonyl)-1,2,3,4-tetrahydroisoquinolin-6-yl)-1,2,4-oxadiazol-5-yl)methyl)piperidine-1-carboxylate (1046813-48-2) Methylsulfonyl-tetrahydroisoquinoline Piperidine C₂₇H₃₆N₄O₅S 540.67 Bulky, polar substituent; likely impacts target selectivity and pharmacokinetics

*Estimated based on structural analogs.

Q & A

Q. What are the key steps and challenges in synthesizing this compound?

The synthesis typically involves multi-step reactions:

  • Oxadiazole ring formation : React 2-fluorobenzamide derivatives with hydroxylamine hydrochloride under reflux (e.g., in ethanol) to form the 1,2,4-oxadiazole intermediate.
  • Piperidine coupling : Use a nucleophilic substitution or reductive amination to attach the oxadiazole-methyl group to the piperidine ring.
  • Boc protection : Introduce the tert-butoxycarbonyl (Boc) group to the piperidine nitrogen using di-tert-butyl dicarbonate (Boc₂O) in the presence of a base like triethylamine . Key challenges : Ensuring regioselectivity during oxadiazole formation and minimizing racemization during piperidine functionalization.

Q. Which spectroscopic techniques are critical for structural characterization?

  • NMR spectroscopy : 1^1H and 13^{13}C NMR confirm the piperidine backbone and oxadiazole substituents. The 2-fluorophenyl group shows distinct aromatic splitting patterns.
  • Mass spectrometry (MS) : High-resolution MS (HRMS) validates the molecular formula (e.g., [M+H]+^+ peak).
  • X-ray crystallography : Resolves stereochemistry and bond angles, as demonstrated in related oxadiazole-piperidine structures .

Q. What safety precautions are required for handling this compound?

  • Personal protective equipment (PPE) : Wear nitrile gloves, lab coats, and safety goggles.
  • Ventilation : Use fume hoods to avoid inhalation of dust/aerosols.
  • Emergency measures : For skin contact, wash with soap/water; for eye exposure, rinse for 15 minutes and seek medical attention. Acute toxicity data (oral, dermal) are limited, so assume Category 4 hazards (GHS) .

Advanced Research Questions

Q. How can reaction conditions be optimized for oxadiazole ring formation?

  • Catalysts : Use ZnCl₂ or CuI to enhance cyclization efficiency.
  • Solvents : Polar aprotic solvents (e.g., DMF) improve reaction rates.
  • Temperature : Controlled heating (80–100°C) minimizes side products. Example optimization table :
ConditionYield (%)Purity (%)Reference
Ethanol, reflux6590
DMF, 80°C, CuI8295

Q. How do conflicting solubility data impact formulation strategies?

Discrepancies in solubility (e.g., polar vs. nonpolar solvents) may arise from polymorphic forms or impurities. Mitigation strategies:

  • Solvent screening : Test dimethyl sulfoxide (DMSO) for biological assays or dichloromethane (DCM) for synthetic steps.
  • Salt formation : Introduce counterions (e.g., HCl) to improve aqueous solubility for in vitro studies .

Q. What computational methods predict interactions with biological targets?

  • Molecular docking : Use AutoDock Vina to model binding to enzymes (e.g., kinases) or receptors. The fluorophenyl group’s electron-withdrawing effects enhance π-π stacking with aromatic residues.
  • Molecular dynamics (MD) simulations : Assess stability of ligand-protein complexes over 100-ns trajectories. Case study : Analogous compounds show affinity for adenosine receptors due to oxadiazole’s hydrogen-bonding capacity .

Q. How does the 2-fluorophenyl substituent influence reactivity and stability?

  • Electronic effects : Fluorine’s electronegativity increases oxadiazole ring stability against hydrolysis.
  • Steric effects : Ortho-fluorine hinders rotational freedom, potentially enhancing binding selectivity.
  • Metabolic stability : Fluorine reduces susceptibility to cytochrome P450 oxidation, improving pharmacokinetic profiles in preclinical models .

Methodological Considerations

  • Contradiction analysis : Conflicting spectral data (e.g., 1^1H NMR shifts) may arise from solvent polarity or pH. Validate with 2D NMR (COSY, HSQC) .
  • Purification : Use flash chromatography (silica gel, hexane/ethyl acetate gradient) or preparative HPLC for high-purity isolates (>98%) .

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.